molecular formula C4H10ClNO2 B1419441 3-(Methylamino)propanoic acid hydrochloride CAS No. 65845-56-9

3-(Methylamino)propanoic acid hydrochloride

Cat. No. B1419441
CAS RN: 65845-56-9
M. Wt: 139.58 g/mol
InChI Key: NMVZBHCSFYRWFC-UHFFFAOYSA-N
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Description

3-(Methylamino)propanoic acid hydrochloride is a derivative of the naturally occurring amino acid gamma-aminobutyric acid (GABA). It is commonly used in studies of cell physiology and biochemistry. It has been used in a variety of laboratory experiments, including studies of neurotransmitter receptor function, calcium homeostasis, and cell signaling pathways .


Synthesis Analysis

The synthesis of 3-(Methylamino)propanoic acid hydrochloride involves several steps. Methylamine is converted to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis to give 3-(N-methyl-N-pentylamino)propanoic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of 3-(Methylamino)propanoic acid hydrochloride is C4H10ClNO2 . The molecular weight is 139.58 . The InChI key is NMVZBHCSFYRWFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Methylamino)propanoic acid hydrochloride is a solid at room temperature . The density is 1.052 . The boiling point and melting point are not specified .

Scientific Research Applications

Bioavailability and Pharmacokinetics

  • Bioavailability in Primates: 2-Amino-3-(methylamino)propanoic acid (BMAA) demonstrated high oral bioavailability in cynomolgus monkeys, with 80% absorption into systemic circulation, indicating its potential for oral administration in primate models (Duncan et al., 1992).
  • Pharmacokinetics in Rats: BMAA showed limited brain uptake in rats due to low blood-brain barrier permeability, but could reach potentially toxic levels in the brain after large doses, suggesting its relevance in neurotoxicity studies (Duncan et al., 1991).

Synthesis and Chemical Analysis

  • Synthesis Techniques: The synthesis of 3-(methylamino)propanoic acid derivatives has been explored for various applications, including the synthesis of potential antidepressants (Hill & Wisowaty, 1990) and the preparation of neurotoxins (Hu & Ziffer, 1990).
  • Vibrational Spectroscopy in Drug Polymorphism: The compound has been studied using vibrational spectroscopy to understand its polymorphism, which is crucial for drug development and manufacturing processes (Taddei et al., 2002).

Applications in Medical Research

  • Anti-Cancer Activity: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative of 3-(methylamino)propanoic acid, showed in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
  • Synthesis of Dabigatran Etexilate: The compound's derivatives have been used in the synthesis of Dabigatran Etexilate, an oral direct thrombin inhibitor (Cheng Huansheng, 2013).

Other Applications

  • Fluorescence Derivatisation: The compound has been explored for its potential as a fluorescent derivatising agent in amino acid analysis (Frade et al., 2007).
  • Bio-based Chemical Production: 3-Hydroxypropionic acid, related to 3-(methylamino)propanoic acid, is an important platform chemical with various industrial applications (Vidra & Németh, 2017).

Safety And Hazards

3-(Methylamino)propanoic acid hydrochloride is classified as hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and storing in a dry place .

properties

IUPAC Name

3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZBHCSFYRWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)propanoic acid hydrochloride

CAS RN

2679-14-3
Record name N-Methyl-beta-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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